molecular formula C22H17Cl2NO4 B2856875 N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3,5-dimethoxybenzamide CAS No. 313368-23-9

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3,5-dimethoxybenzamide

Cat. No.: B2856875
CAS No.: 313368-23-9
M. Wt: 430.28
InChI Key: ZAEBYMFTICZDEB-UHFFFAOYSA-N
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Description

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3,5-dimethoxybenzamide is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including chloro, benzoyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3,5-dimethoxybenzamide typically involves multiple steps. One common method includes the acylation of 4-chloro-2-(2-chlorobenzoyl)aniline with 3,5-dimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure better control over reaction conditions and higher yields. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the benzoyl group can produce benzyl derivatives .

Scientific Research Applications

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3,5-dimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chloro and methoxy groups, which confer specific chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making the compound versatile for various applications .

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2NO4/c1-28-15-9-13(10-16(12-15)29-2)22(27)25-20-8-7-14(23)11-18(20)21(26)17-5-3-4-6-19(17)24/h3-12H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEBYMFTICZDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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